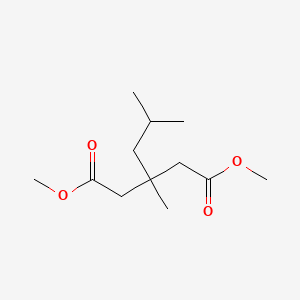

Dimethyl 3-isobutyl-3-methylglutarate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

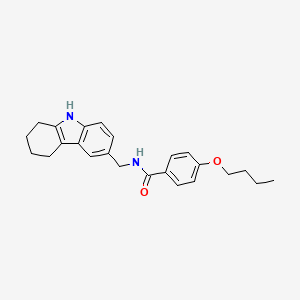

Dimethyl 3-isobutyl-3-methylglutarate (DM-IM-Glu) is a chemical compound that belongs to the class of esters. It is commonly used in scientific research as a precursor for the synthesis of various drugs and pharmaceuticals. DM-IM-Glu is a versatile compound that has several applications in the field of medicinal chemistry.

Aplicaciones Científicas De Investigación

Chemical Properties and Synthesis Techniques

- Synthesis of Phorone : A study describes a new method for the preparation of 2,6-dimethylhepta-2,5-dien-4-one (phorone) from isobutene and carbon tetrachloride, which may be relevant due to the similar chemical manipulation of isobutene derivatives like Dimethyl 3-isobutyl-3-methylglutarate (Nakada, Yura, & Murayama, 1976).

Enzymatic Hydrolysis and Chemoenzymatic Synthesis

- Asymmetric Hydrolysis of Dimethyl 3-phenylglutarate : This study explores the asymmetric hydrolysis by different immobilized preparations of phospholipase A1, demonstrating the effect of immobilization on enzymatic activity, selectivity, and specificity. This could hint at methodologies for manipulating esters similar to this compound for specific synthetic goals (Cabrera et al., 2008).

Chemical Reduction and Nanocatalysts

- Chemical Reduction of Methylene Blue : This review critically examines the nanocatalytic reduction of methylene blue into its reduced form, leucomethylene blue, which is considered for its applications in various industrial fields. The review provides insights into the characterization, thermodynamics, kinetics, and mechanisms of nanocatalytic systems, potentially offering a framework for understanding the reactivity and applications of this compound in nanocatalysis and environmental remediation (Begum et al., 2019).

Propiedades

IUPAC Name |

dimethyl 3-methyl-3-(2-methylpropyl)pentanedioate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O4/c1-9(2)6-12(3,7-10(13)15-4)8-11(14)16-5/h9H,6-8H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMDRTCDTAZMQBC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C)(CC(=O)OC)CC(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[4-[4-(3-Methoxyphenyl)piperazine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2532273.png)

![4-(4-(2-Fluorophenyl)piperazin-1-yl)-6-methyl-5-(p-tolyl)thieno[2,3-d]pyrimidine](/img/structure/B2532274.png)

![2-{[1-(5-Chloropyrimidin-2-yl)piperidin-4-yl]methyl}-6-methyl-2,3-dihydropyridazin-3-one](/img/structure/B2532276.png)

![1-Benzoyl-3-(3-chlorophenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione](/img/structure/B2532287.png)